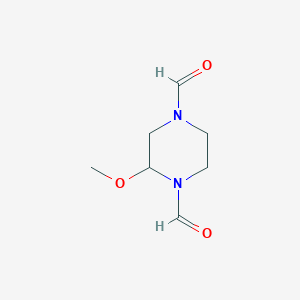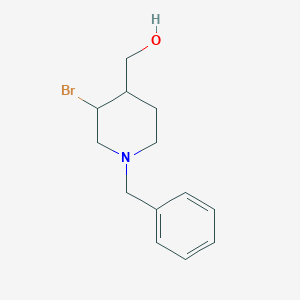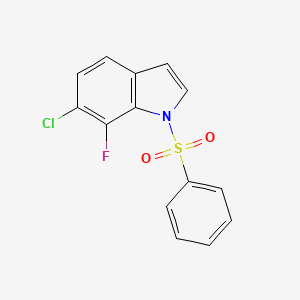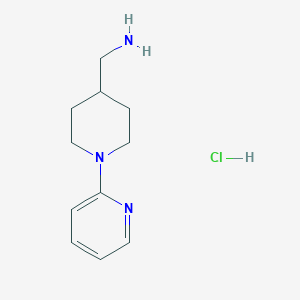![molecular formula C13H14N2O2 B13973450 1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone](/img/structure/B13973450.png)
1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone is a chemical compound with the molecular formula C13H14N2O2 It is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl group and an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 1H-pyrazole-4-carboxylic acid.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 1H-pyrazole-4-carboxylic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate 1-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxaldehyde.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield 1-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-methanol.
Oxidation: Finally, the methanol derivative is oxidized using an oxidizing agent such as pyridinium chlorochromate to produce this compound
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Condensation: The compound can participate in condensation reactions to form larger molecules or cyclic structures
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone can be compared with similar compounds such as:
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanone: Similar structure but with a methyl group instead of a methoxy group.
1-(4-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone: Lacks the methyl group on the pyrazole ring.
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]methanol: Contains a methanol group instead of an ethanone group
Eigenschaften
Molekularformel |
C13H14N2O2 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
1-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C13H14N2O2/c1-10(16)12-7-14-15(9-12)8-11-3-5-13(17-2)6-4-11/h3-7,9H,8H2,1-2H3 |
InChI-Schlüssel |
HVUIVTRGLLJRJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13973373.png)








![7-ethoxy-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13973429.png)

![8H-Indeno[1,2-d]isoxazole](/img/structure/B13973435.png)

